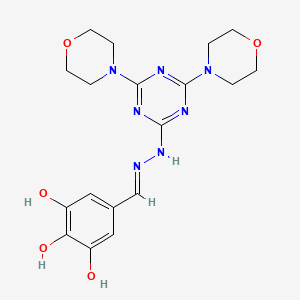![molecular formula C12H9ClN4 B13092009 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B13092009.png)
7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine, also known by its systematic name 8-Amino-5-chloro-2,3-dihydro-7-phenyl-pyrido[3,4-d]pyridazine-1,4-dione , is a heterocyclic compound with the molecular formula C₁₃H₉ClN₄O₂. Let’s break down its features:
Structure: The compound consists of a pyrazolo[3,4-D]pyridazine core, which contains both a pyrazole and a pyridazine ring fused together.
Functional Groups: It bears an amino group (NH₂) at position 8, a chlorine atom (Cl) at position 7, and an O-tolyl (methylphenyl) group attached to one of the nitrogen atoms.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization reactions starting from appropriate precursors. For example:
Cyclization of 2,3-dihydro-7-phenyl-pyrido[3,4-d]pyridazine-1,4-dione: This precursor can be cyclized under specific conditions to form the target compound.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. These methods often involve optimization for yield, purity, and safety.
Chemical Reactions Analysis
7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes may modify the compound, affecting its reactivity.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are commonly employed.
Major Products: The specific products depend on reaction conditions and substituents. Isolation and characterization of intermediates and final products are essential.
Scientific Research Applications
This compound finds applications across scientific domains:
Chemistry: It serves as a building block for designing novel heterocyclic compounds.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations focus on potential therapeutic effects, including antihypertensive properties.
Industry: It may have applications in materials science, catalysis, or drug development.
Mechanism of Action
The exact mechanism by which 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets or signaling pathways.
Properties
Molecular Formula |
C12H9ClN4 |
|---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
7-chloro-2-(2-methylphenyl)pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C12H9ClN4/c1-8-4-2-3-5-10(8)17-7-9-6-14-15-12(13)11(9)16-17/h2-7H,1H3 |
InChI Key |
OWCXELUJIMAYAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C3C=NN=C(C3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(3R)-1-[2-amino-6-(cyclopropylmethylamino)pyrimidin-4-yl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B13091929.png)
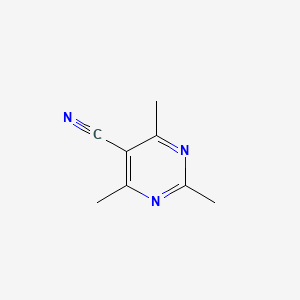
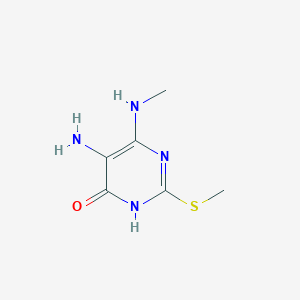
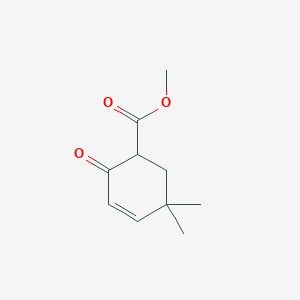
![3-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-Dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13091971.png)
![3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B13091972.png)
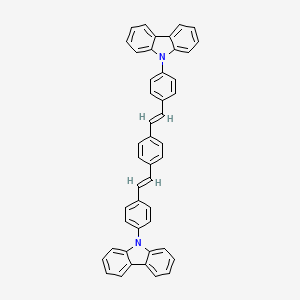
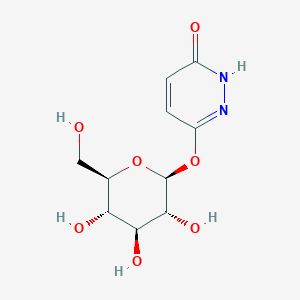

![Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)
![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)
